3-(2-Ethylbutyl)piperidine
Overview
Description
“3-(2-Ethylbutyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula of “3-(2-Ethylbutyl)piperidine” is C11H23N .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . Another example involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(2-Ethylbutyl)piperidine” would be similar, with an additional ethylbutyl group attached to the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Analytical Toxicology
In the study of psychoactive substances marketed as "research chemicals," methods were developed for the qualitative and quantitative analysis of compounds similar to 3-(2-Ethylbutyl)piperidine in biological matrices using techniques such as HPLC-UV and mass spectrometry. These methods are crucial for forensic and toxicological investigations (De Paoli et al., 2013).
Antimicrobial Activity
Research into compounds structurally related to 3-(2-Ethylbutyl)piperidine, such as piperine, has shown potential in enhancing the efficacy of antibiotics against resistant bacterial strains. Piperine has been found to potentiate the activity of ciprofloxacin against Staphylococcus aureus, suggesting a role in overcoming antibiotic resistance (Khan et al., 2006).
Chemical Synthesis
Studies on novel tetrahedral cobalt(II) silanethiolates with piperidine derivatives have explored their structures and magnetic properties, contributing to materials science and coordination chemistry (Kowalkowska-Zedler et al., 2020).
Pharmacological Investigations
Piperidine derivatives have been the focus of pharmacological research, including studies on their binding affinity and interactions with DNA, which may have implications for developing new therapeutic agents with antibacterial or antioxidant activities (Mohanraj & Ponnuswamy, 2018). Additionally, the modulation of GABA_A receptors by piperine derivatives highlights the potential for developing new anxiolytics or neurological disorder treatments (Schöffmann et al., 2014).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(2-Ethylbutyl)piperidine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(2-ethylbutyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-3-10(4-2)8-11-6-5-7-12-9-11/h10-12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISCEJMUPJRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylbutyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.